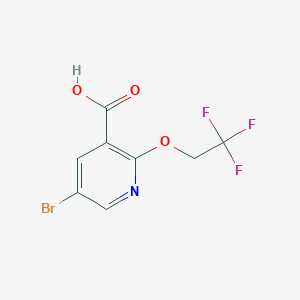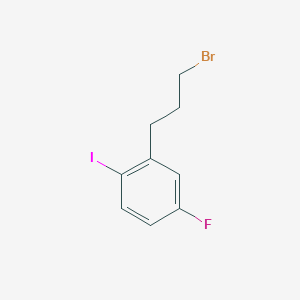![molecular formula C6H13ClO2Si B14074386 Methyl 3-[chloro(dimethyl)silyl]propanoate CAS No. 82414-75-3](/img/structure/B14074386.png)
Methyl 3-[chloro(dimethyl)silyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[chloro(dimethyl)silyl]propanoate is an organosilicon compound that features a silicon atom bonded to two methyl groups, a chlorine atom, and a propanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-[chloro(dimethyl)silyl]propanoate can be synthesized through the reaction of 3-chloropropanoic acid with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-chloropropanoic acid+chlorodimethylsilanebaseMethyl 3-[chloro(dimethyl)silyl]propanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[chloro(dimethyl)silyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the chlorosilane group can hydrolyze to form silanols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in aprotic solvents.
Hydrolysis: Acidic or basic aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of silyl ethers or silylamines.
Hydrolysis: Formation of silanols and hydrochloric acid.
Reduction: Formation of 3-[chloro(dimethyl)silyl]propanol.
Applications De Recherche Scientifique
Methyl 3-[chloro(dimethyl)silyl]propanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based polymers and resins.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Mécanisme D'action
The mechanism by which Methyl 3-[chloro(dimethyl)silyl]propanoate exerts its effects involves the reactivity of the chlorosilane group. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The ester group can also participate in reactions, such as hydrolysis or reduction, further diversifying the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[trimethylsilyl]propanoate: Similar structure but with a trimethylsilyl group instead of a chlorodimethylsilyl group.
Methyl 3-[methyldichlorosilyl]propanoate: Contains a methyldichlorosilyl group, offering different reactivity due to the presence of two chlorine atoms.
Uniqueness
Methyl 3-[chloro(dimethyl)silyl]propanoate is unique due to the presence of both a chlorosilane and an ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
82414-75-3 |
|---|---|
Formule moléculaire |
C6H13ClO2Si |
Poids moléculaire |
180.70 g/mol |
Nom IUPAC |
methyl 3-[chloro(dimethyl)silyl]propanoate |
InChI |
InChI=1S/C6H13ClO2Si/c1-9-6(8)4-5-10(2,3)7/h4-5H2,1-3H3 |
Clé InChI |
PKIIHVSRAYFMJW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



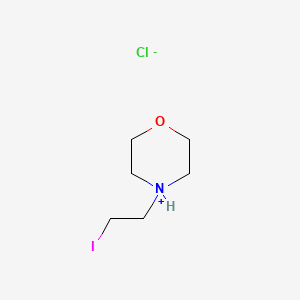


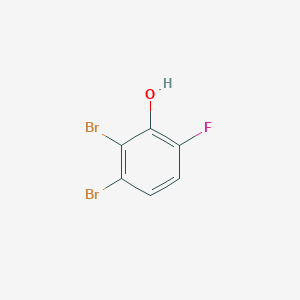
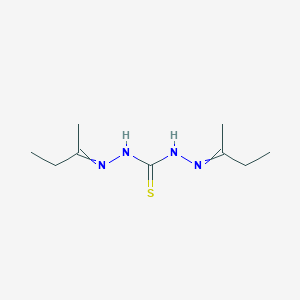

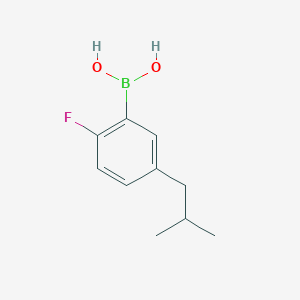
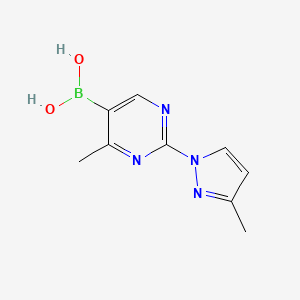
![({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14074352.png)
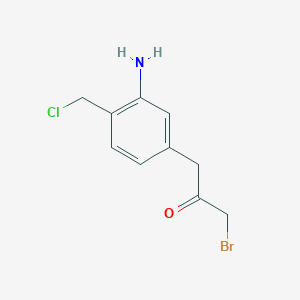
![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
